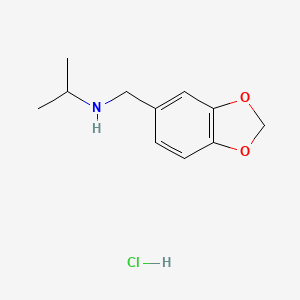

N-(1,3-Benzodioxol-5-ylmethyl)-2-propanamine hydrochloride

Overview

Description

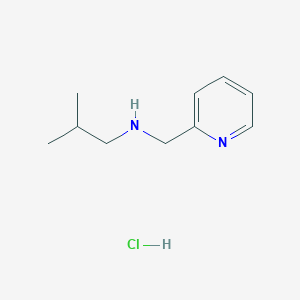

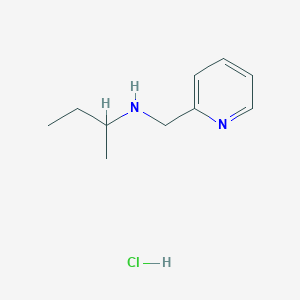

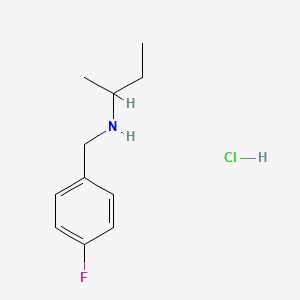

“N-(1,3-Benzodioxol-5-ylmethyl)-2-propanamine hydrochloride” is a chemical compound with the molecular formula C12H17NO2 . It is also known by other names such as MBDB, 2-Butanamine, 1- (3,4-methylenedioxyphenyl), N-methyl, and 2-Methylamino-1- (3,4-methylenedioxyphenyl)butane .

Molecular Structure Analysis

The molecular structure of this compound is confirmed by techniques such as NMR, IR spectroscopy, and X-ray crystallography. These analyses confirm the presence of specific functional groups and the overall 3D arrangement of atoms within the molecule, which are pivotal for its biological activities.Chemical Reactions Analysis

The compound and its derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.Scientific Research Applications

Novel Therapeutic Class and Psychoactive Effects

- A study by Nichols et al. (1986) introduces derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine as novel therapeutic classes, termed "entactogens." These compounds have shown potential in facilitating psychotherapy without hallucinogenic effects, indicating a new pharmacologic class with distinct psychoactive effects that may benefit psychotherapeutic applications (Nichols, Hoffman, Oberlender, Jacob, & Shulgin, 1986).

Neurotransmitter Release Effects

- Research by Johnson, Hoffman, and Nichols (1986) examined the efficacy of 1-(1,3-benzodioxol-5-yl)-2-butanamine (BDB) and its derivatives in releasing serotonin and dopamine from rat brain slices. These compounds demonstrated a similar efficacy in releasing [3H]serotonin in the micromolar concentration range, highlighting their potential impact on neurotransmitter systems (Johnson, Hoffman, & Nichols, 1986).

Anticancer and Enzyme Inhibition Potential

- Altıntop et al. (2017) explored the synthesis of benzodioxole-based dithiocarbamate derivatives, evaluating their cytotoxic effects and enzyme inhibition properties. One derivative showed significant inhibitory effects against certain cancer cell lines and carbonic anhydrases, suggesting potential as anticancer agents and enzyme inhibitors (Altıntop et al., 2017).

Antimicrobial Activity

- The synthesis and antimicrobial activity of specific benzodioxole derivatives were reported by Attia et al. (2014), showing effectiveness against various microbial strains. This suggests its utility in developing new antimicrobial agents with potentially novel mechanisms of action (Attia et al., 2014).

Monoamine Neurotransmission

- Nagai, Nonaka, Satoh Hisashi Kamimura (2007) developed methods to study the effects of psychoactive drugs, including N-(1,3-Benzodioxol-5-ylmethyl)-2-propanamine derivatives, on monoamine neurotransmission. These compounds were found to have strong inhibitory effects on the re-uptake of dopamine, serotonin, and norepinephrine, highlighting their impact on central nervous system functioning (Nagai, Nonaka, Satoh Hisashi Kamimura, 2007).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been studied in the context of their interaction with various receptors in the brain .

Mode of Action

It’s known that similar compounds interact with their targets, causing a series of biochemical reactions .

Biochemical Pathways

Related compounds have been shown to influence several biochemical pathways, leading to various downstream effects .

Result of Action

Related compounds have been shown to have various effects at the molecular and cellular level .

Properties

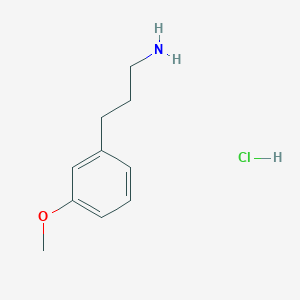

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8(2)12-6-9-3-4-10-11(5-9)14-7-13-10;/h3-5,8,12H,6-7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRXREQJZDNRRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC2=C(C=C1)OCO2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

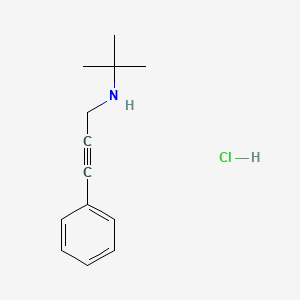

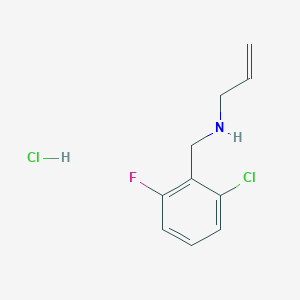

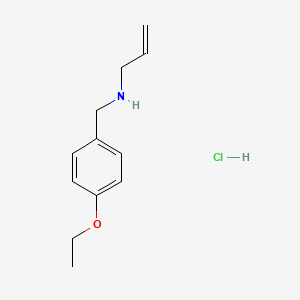

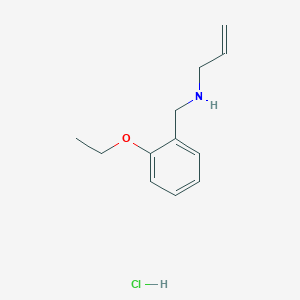

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

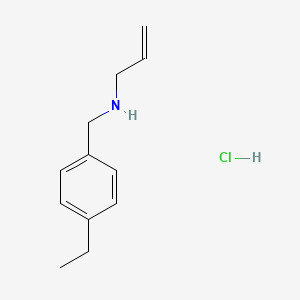

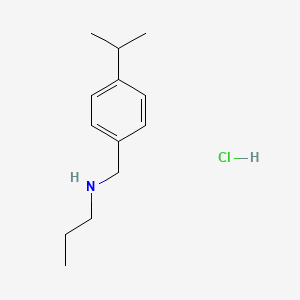

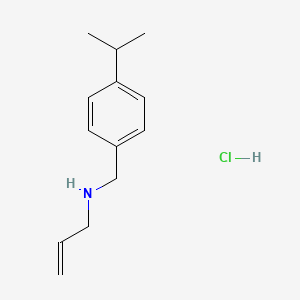

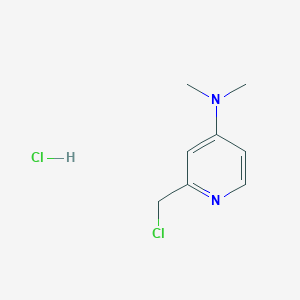

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B3077828.png)

![2-Methyl-2-[(2-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3077871.png)